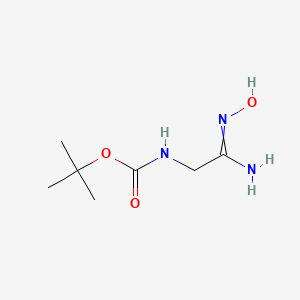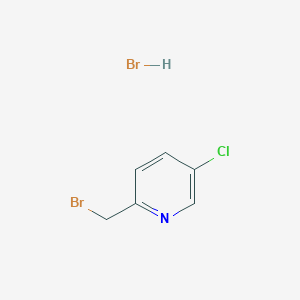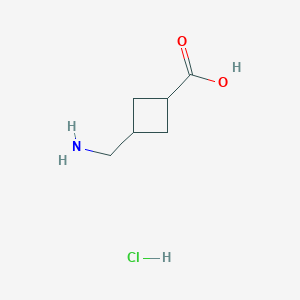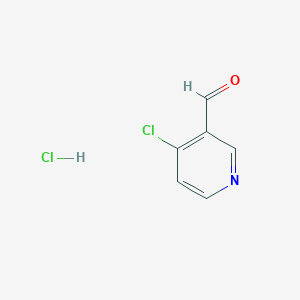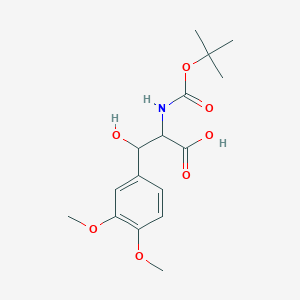
Boc-D-threo-3-(3,4-dimethoxyphenyl)serine
Vue d'ensemble
Description
“Boc-D-threo-3-(3,4-dimethoxyphenyl)serine” is a biochemical used for proteomics research . It has a molecular formula of C16H23NO7 and a molecular weight of 341.36 .
Molecular Structure Analysis
The molecular structure of “Boc-D-threo-3-(3,4-dimethoxyphenyl)serine” is represented by the formula C16H23NO7 . This indicates that it contains 16 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 7 oxygen atoms.Physical And Chemical Properties Analysis
“Boc-D-threo-3-(3,4-dimethoxyphenyl)serine” has a molecular weight of 341.36 . More detailed physical and chemical properties were not available in the search results.Applications De Recherche Scientifique
Synthesis and Polymerization
- Boc-D-threo-3-(3,4-dimethoxyphenyl)serine has been used in the synthesis of cyclic carbonates derived from amino acids, demonstrating its role in the development of biodegradable polymers through anionic ring-opening polymerization (Sanda, Kamatani, & Endo, 2001).
Enzymatic Glycosylation
- This compound plays a crucial role in enzymatic glycosylation processes. Research has shown its application in the trans-galactosylation of protected serine and threonine, highlighting its potential in in vitro glycosylation of peptides and proteins, which is significant for the food and life sciences industries (Layer & Fischer, 2006).
Peptide Synthesis
- It has been instrumental in the synthesis of peptides, including the preparation of protected β-hydroxyaspartic acid suitable for solid-phase peptide synthesis, indicating its importance in peptide and protein engineering (Wagner & Tilley, 1990).
Glycosidase-Catalyzed Synthesis
- The compound has been used in the glycosidase-catalyzed synthesis of glycosylated serine and threonine derivatives, offering a method for the preparation of glycopeptides, which are essential in studying protein structure and function (Nilsson & Scigelová, 1994).
Inhibitor Development
- Research involving Boc-D-threo-3-(3,4-dimethoxyphenyl)serine has contributed to the development of inhibitors for serine proteases, indicating its utility in therapeutic applications and the study of enzyme mechanisms (Kettner, Mersinger, & Knabb, 1990).
Orientations Futures
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(14(19)20)13(18)9-6-7-10(22-4)11(8-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGANDYWOMZTRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC(=C(C=C1)OC)OC)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 74315772 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447732.png)
![[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride](/img/structure/B1447734.png)
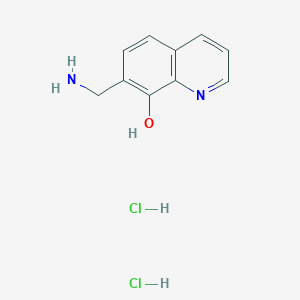


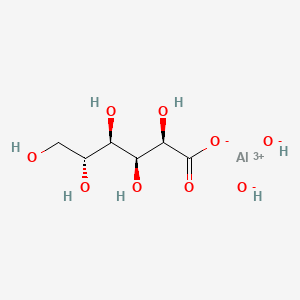
![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)
